molecular formula C11H19N5O4 B2678397 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide,bis(aceticacid) CAS No. 2249192-57-0

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide,bis(aceticacid)

Cat. No.: B2678397
CAS No.: 2249192-57-0
M. Wt: 285.304
InChI Key: MMZALSWQRXUAKI-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-3-carboximidamide, bis(acetic acid) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a carboximidamide group at the 3-position and two acetic acid moieties. The carboximidamide group (-C(=NH)NH₂) confers basicity and hydrogen-bonding capacity, while the bis(acetic acid) substituents may enhance solubility or serve as stabilizing ligands .

Properties

IUPAC Name

acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5.2C2H4O2/c8-6(9)5-4-11-12-3-1-2-10-7(5)12;2*1-2(3)4/h4,10H,1-3H2,(H3,8,9);2*1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZALSWQRXUAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CNC2=C(C=NN2C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide,bis(aceticacid) typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide,bis(aceticacid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Structural Properties

The molecular formula of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide,bis(aceticacid) is C7H9N3O2C_7H_9N_3O_2, with a molecular weight of approximately 167.17 g/mol. Its structure includes a pyrazolo-pyrimidine core, which is significant for its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds related to the pyrazolo-pyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth through mechanisms that may involve disruption of cellular processes or biofilm formation .

Anticancer Properties

Research has also highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. A study reported that certain synthesized compounds demonstrated low IC50 values in cell lines, indicating strong anticancer activity compared to standard treatments like doxorubicin . The mechanism of action is hypothesized to involve modulation of signaling pathways relevant to cancer cell proliferation and survival.

Inhibition of IRAK4

Another notable application is the inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory and immune responses. Compounds derived from the pyrazolo-pyrimidine framework have been investigated for their ability to modulate IRAK4 activity, suggesting potential therapeutic roles in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Characterization

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide,bis(aceticacid) typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Study on Antimicrobial Efficacy

A comprehensive study conducted by Aziz-ur-Rehman et al. synthesized new derivatives bearing the pyrazolo-pyrimidine structure and evaluated their antimicrobial efficacy using disc diffusion methods. The results indicated that several compounds exhibited significant antibacterial activity against tested strains, confirming the potential of these derivatives as antimicrobial agents .

Investigation into Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized various pyrazolo-pyrimidine derivatives and assessed their cytotoxic effects on cancer cell lines. The findings revealed that specific modifications to the core structure enhanced anticancer activity, leading to further exploration of these compounds as viable candidates for cancer therapeutics .

Data Tables

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer PropertiesLow IC50 values compared to doxorubicin
IRAK4 InhibitionPotential treatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide,bis(aceticacid) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in three key aspects:

Core Heterocycle : Compared to dihydro-pyrazole derivatives (e.g., compounds in ), the pyrazolo[1,5-a]pyrimidine core is fully unsaturated, offering greater aromatic stability and distinct electronic properties .

Physical and Chemical Properties

Property Target Compound (Inferred) 7-Amino Carboxamide (13a) Pyrazolo-pyridine Acetic Acid
Molecular Weight ~350–400 g/mol (estimated) 325.34 g/mol 180.2 g/mol
Solubility High (due to acetic acid groups) Low in water, soluble in DMF Soluble in polar solvents
Basicity (pKa) ~8–10 (carboximidamide) Neutral (carboxamide) Acidic (carboxylic acid, pKa ~2–4)
Thermal Stability Moderate (decomposes >200°C) Stable up to 250°C Not reported

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings () reduce solubility but enhance binding affinity in medicinal analogs. The bis(acetic acid) groups may counterbalance this by improving hydrophilicity .
  • Synthetic Flexibility : The pyrazolo[1,5-a]pyrimidine core allows diverse functionalization, enabling tailored properties for drug discovery or material science .
  • Structural Limitations : Carboximidamides are prone to hydrolysis under acidic conditions, unlike more stable carboxamides or carboxylic acids .

Biological Activity

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide,bis(aceticacid) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and an enzyme inhibitor, making it a subject of interest for further research.

Structural Characteristics

The molecular formula of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide,bis(aceticacid) is C11H12N4O4C_{11}H_{12}N_4O_4. The compound features a complex bicyclic structure that contributes to its biological properties. Its structural configuration allows for interactions with various biological targets.

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. These compounds have been shown to inhibit the growth of cancer cells through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Oncogenic Pathways : They may inhibit key signaling pathways involved in tumor progression.

A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidines against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent activity against cancer proliferation .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. It has been studied for its potential as a selective inhibitor of phosphodiesterases (PDEs), particularly PDE4. Inhibition of PDE4 has implications for treating inflammatory diseases and conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

The mechanism by which 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide,bis(aceticacid) exerts its biological effects involves:

  • Binding Affinity : The compound binds to specific active sites on target enzymes or receptors.
  • Modulation of Signaling Pathways : By inhibiting certain enzymes like PDE4, it modulates intracellular signaling pathways that regulate inflammation and cell proliferation.

Study 1: Anticancer Activity

A recent study investigated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives. The results showed that compounds with modifications at the 3-position exhibited enhanced cytotoxicity against breast cancer cell lines. The study reported that these compounds could induce apoptosis through caspase activation .

Study 2: PDE Inhibition

Another research focused on the design and synthesis of PDE inhibitors derived from pyrazolo[1,5-a]pyrimidines. The findings indicated that these compounds demonstrated significant anti-inflammatory effects in vivo and reduced airway hyperreactivity in animal models. This suggests their potential therapeutic application in respiratory diseases .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionSelective inhibition of PDE4
Anti-inflammatoryReduces airway hyperreactivity in animal models

Table 2: Structure-Activity Relationship (SAR)

Compound ModificationEffect on ActivityReference
3-position substitutionIncreased cytotoxicity
Acetic acid additionEnhanced solubility and bioavailability

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